Carisoprodol-d7

Overview

Description

Carisoprodol-d7 is a deuterated form of carisoprodol, a centrally acting muscle relaxant used to alleviate discomfort associated with acute, painful musculoskeletal conditions. The deuterated version, this compound, is primarily utilized as an internal standard in analytical chemistry, particularly in mass spectrometry, to ensure accurate quantification of carisoprodol in biological samples .

Mechanism of Action

Target of Action

Carisoprodol-d7, like its parent compound Carisoprodol, is a centrally acting muscle relaxant . It is believed to exert its effects on the central nervous system rather than directly on skeletal muscles .

Mode of Action

In animal studies, Carisoprodol appears to block interneuronal activity in the descending reticular formation and spinal cord, thereby altering pain perception . This suggests that this compound may work by altering neuronal communication within the central nervous system .

Biochemical Pathways

Carisoprodol is metabolized in the liver by the enzyme CYP2C19 into its active metabolite, meprobamate . Meprobamate is an anxiolytic drug, suggesting that the anxiolytic effects of this compound may be due to this metabolite . The major metabolic pathway of Carisoprodol involves its conversion to meprobamate .

Pharmacokinetics

The pharmacokinetics of this compound have been characterized in a clinical trial . After a single dose of 350 mg, the main Carisoprodol parameters were Cmax: 2580 ± 1214 ng/mL, AUC 0–∞: 8072 ± 6303 h·ng/mL, and half-life (T 1/2): 2 ± 0.8 h . For meprobamate, the parameters were Cmax: 2181 ± 605 ng/mL and 34,529 ± 7747 h·ng/mL y 9 ± 1.9 h . Different profiles were found for extensive and poor 2C19 metabolizers .

Result of Action

The molecular and cellular effects of this compound are likely similar to those of Carisoprodol. Carisoprodol is known for its heavy sedating, relaxant, and anxiolytic effects . These effects are believed to be largely due to its active metabolite, meprobamate .

Action Environment

Environmental factors such as age, sex, and co-medications may influence the action of this compound . For example, factors affecting urine pH could potentially affect drug and metabolite concentration in the blood and urine by affecting excretion . Additionally, variability in reabsorption and secretion abilities (such as defects or effects in transporters) may influence Carisoprodol concentrations .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Carisoprodol-d7 involves the incorporation of deuterium atoms into the carisoprodol molecule. This process typically starts with the synthesis of deuterated intermediates, which are then used to produce the final deuterated compound. The reaction conditions often involve the use of deuterated reagents and solvents to achieve the desired isotopic substitution .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic enrichment of the final product. The use of advanced analytical techniques, such as nuclear magnetic resonance spectroscopy and mass spectrometry, is crucial in verifying the deuterium content and overall quality of the compound .

Chemical Reactions Analysis

Types of Reactions: Carisoprodol-d7, like its non-deuterated counterpart, undergoes various chemical reactions, including:

Oxidation: Carisoprodol can be oxidized to form its primary metabolite, meprobamate.

Reduction: Reduction reactions are less common but can occur under specific conditions.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamate functional group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Nucleophiles like hydroxide ions or amines are typically employed.

Major Products:

Oxidation: Meprobamate is the primary product formed from the oxidation of carisoprodol.

Reduction: The products depend on the specific reducing conditions used.

Substitution: Various substituted carbamates can be formed depending on the nucleophile used.

Scientific Research Applications

Carisoprodol-d7 has several scientific research applications, including:

Analytical Chemistry: Used as an internal standard in mass spectrometry for the quantification of carisoprodol in biological samples, ensuring accurate and reliable results.

Pharmacokinetic Studies: Helps in studying the metabolism and pharmacokinetics of carisoprodol by providing a stable isotopic reference.

Forensic Toxicology: Employed in forensic analysis to detect and quantify carisoprodol in biological specimens, aiding in the investigation of drug-related cases.

Clinical Research: Used in clinical trials to monitor carisoprodol levels in patients, ensuring proper dosing and minimizing adverse effects.

Comparison with Similar Compounds

Carisoprodol: The non-deuterated form, widely used as a muscle relaxant.

Meprobamate: The primary metabolite of carisoprodol, with anxiolytic and sedative effects.

Methocarbamol: Another centrally acting muscle relaxant with a similar mechanism of action.

Uniqueness of Carisoprodol-d7: this compound is unique due to its deuterium content, which provides enhanced stability and allows for precise analytical measurements. This makes it an invaluable tool in research and clinical settings where accurate quantification of carisoprodol is essential .

Biological Activity

Carisoprodol-d7 is a deuterated derivative of carisoprodol, a centrally acting skeletal muscle relaxant used primarily for the relief of discomfort associated with acute musculoskeletal conditions. This compound is notable for its application in pharmacokinetic studies and drug testing due to its unique isotopic labeling, which allows for precise quantification of the parent compound in biological samples. This article delves into the biological activity of this compound, including its pharmacodynamics, metabolism, and interactions with other substances.

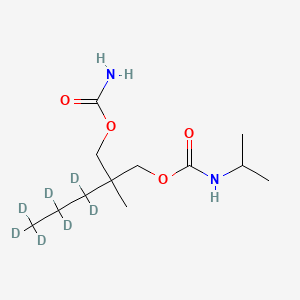

Chemical Structure and Properties

This compound retains the molecular structure of carisoprodol (C12H24N2O4) with the incorporation of deuterium atoms, enhancing its utility in analytical chemistry. The presence of deuterium allows researchers to track the compound's behavior in biological systems without interference from the non-deuterated form.

This compound exhibits biological activities similar to those of carisoprodol, functioning primarily as a central nervous system depressant. It interrupts neuronal communication within the reticular formation and spinal cord, leading to sedation and altered pain perception. The anxiolytic effects are largely attributed to its active metabolite, meprobamate, which is formed during metabolism.

Key Mechanisms:

- Sedation : this compound enhances sedation through its central nervous system effects.

- Muscle Relaxation : Although direct muscle relaxation has not been evidenced, sedation may contribute to perceived muscle relaxation.

- Anxiolytic Effects : The conversion to meprobamate plays a crucial role in its anxiolytic properties.

Pharmacokinetics

The pharmacokinetics of this compound have been studied extensively to understand its absorption, distribution, metabolism, and excretion (ADME).

Absorption and Metabolism

- Carisoprodol is rapidly absorbed after oral administration, with peak plasma concentrations typically observed within 1-2 hours.

- The primary metabolic pathway involves conversion to meprobamate via cytochrome P450 enzymes (CYP2C19), influencing both efficacy and safety profiles.

Case Study: PK-PD Relationship

In a clinical trial evaluating the pharmacokinetics and pharmacodynamics (PK-PD) of carisoprodol:

- Participants : 13 healthy volunteers received single (350 mg), double (700 mg), and multiple doses.

- Findings : Significant differences in sedation levels were observed at 1.5 hours post-administration, indicating that while muscle relaxation was not directly evidenced, sedation contributed to therapeutic effects .

Interactions with Other Substances

This compound can interact with other central nervous system depressants such as alcohol and benzodiazepines. These interactions can enhance sedative effects and increase the risk of adverse outcomes like respiratory depression or overdose. Additionally, co-administration with CYP2C19 inhibitors may alter the metabolism of carisoprodol, necessitating careful monitoring during combined therapy.

Comparative Analysis with Related Compounds

| Compound Name | Structure Similarity | Primary Use | Unique Features |

|---|---|---|---|

| Meprobamate | Metabolite of carisoprodol | Anxiolytic agent | Longer half-life; potential for dependence |

| Baclofen | GABA-B receptor agonist | Muscle relaxant | Different mechanism; less sedative effect |

| Cyclobenzaprine | Structural analog | Muscle relaxant | More potent muscle relaxant; different side effect profile |

| Tizanidine | Alpha-2 adrenergic agonist | Muscle relaxant | Unique mechanism; potential for hypotension |

This compound's unique isotopic labeling facilitates precise tracking in pharmacological studies while retaining similar pharmacological properties to its parent compound.

Properties

IUPAC Name |

[2-(carbamoyloxymethyl)-3,3,4,4,5,5,5-heptadeuterio-2-methylpentyl] N-propan-2-ylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O4/c1-5-6-12(4,7-17-10(13)15)8-18-11(16)14-9(2)3/h9H,5-8H2,1-4H3,(H2,13,15)(H,14,16)/i1D3,5D2,6D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFZCIYFFPZCNJE-FJNYTKNASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)(COC(=O)N)COC(=O)NC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C(C)(COC(=O)N)COC(=O)NC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901016922 | |

| Record name | Carisoprodol-d7 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901016922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1218911-70-6 | |

| Record name | Carisoprodol-d7 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901016922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.